molecular formula C21H21N3O5S2 B2365280 4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide CAS No. 683762-05-2

4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide

Cat. No. B2365280
CAS RN: 683762-05-2
M. Wt: 459.54
InChI Key: MPHSIFKXNACDGB-UHFFFAOYSA-N
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Description

“4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide” is a potent sulfonamide-based molecule. It is part of a group of compounds known as N-benzylbenzamides . These compounds have been used for designing novel and effective bioactive compounds .


Synthesis Analysis

The compounds were designed since sulfonamide and benzamide pharmacophores draw great attention in novel drug design due to their wide range of bioactivities . They were successfully synthesized for the first time by conventional method .


Molecular Structure Analysis

The structure elucidation of the compounds was carried out by 1H NMR, 13C NMR, and HRMS spectra .

Scientific Research Applications

Carbonic Anhydrase Inhibition

  • Carbonic Anhydrase Isoenzymes Inhibition : Studies have shown that aromatic sulfonamides, similar in structure to 4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide, exhibit inhibitory activities against various carbonic anhydrase isoenzymes, including hCA I, II, IV, and XII. These compounds demonstrated nanomolar inhibitory concentrations, indicating their potential as effective CA inhibitors. The research highlights the structural activity relationships and the potential therapeutic applications of these inhibitors in treating diseases where CA activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).

  • Inhibition of Human Carbonic Anhydrases : Further research into benzamide-4-sulfonamides revealed their effectiveness in inhibiting human carbonic anhydrase isoforms, including hCA I, II, VII, and IX. These findings suggest the therapeutic potential of these compounds in designing inhibitors for specific CA isoenzymes implicated in various diseases, including cancer and glaucoma (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Therapeutic Potential and Mechanism of Action

  • Synthesis and Activity Relationship : The synthesis of novel acridine and bis acridine sulfonamides, derived from 4-amino-N-(4-sulfamoylphenyl)benzamide, explored their inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. The study provided insights into the structure-activity relationships of these compounds, emphasizing their therapeutic potential and the molecular basis of their action (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

Mechanism of Action

Target of Action

The primary target of 4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction between the compound and its target may result in changes to the enzyme’s activity, potentially influencing various physiological processes.

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-24(15-16-5-3-2-4-6-16)31(28,29)20-11-7-17(8-12-20)21(25)23-18-9-13-19(14-10-18)30(22,26)27/h2-14H,15H2,1H3,(H,23,25)(H2,22,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHSIFKXNACDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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